Decarboxy Fexofenadine Decarboxy Fexofenadine A derivative of Fexofenadine. Fexofenadine is a non-sedating antihistamine that selectively antagonizes the histamine H1 receptor with a Ki value of 10 nM and exhibits anti-inflammatory effects.
Brand Name: Vulcanchem
CAS No.: 185066-37-9
VCID: VC0192776
InChI: InChI=1S/C31H39NO2/c1-24(2)25-15-17-26(18-16-25)30(33)14-9-21-32-22-19-29(20-23-32)31(34,27-10-5-3-6-11-27)28-12-7-4-8-13-28/h3-8,10-13,15-18,24,29-30,33-34H,9,14,19-23H2,1-2H3
SMILES: CC(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O
Molecular Formula: C31H39NO2
Molecular Weight: 457.66

Decarboxy Fexofenadine

CAS No.: 185066-37-9

Cat. No.: VC0192776

Molecular Formula: C31H39NO2

Molecular Weight: 457.66

Purity: > 95%

* For research use only. Not for human or veterinary use.

Decarboxy Fexofenadine - 185066-37-9

Specification

CAS No. 185066-37-9
Molecular Formula C31H39NO2
Molecular Weight 457.66
IUPAC Name 4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol
Standard InChI InChI=1S/C31H39NO2/c1-24(2)25-15-17-26(18-16-25)30(33)14-9-21-32-22-19-29(20-23-32)31(34,27-10-5-3-6-11-27)28-12-7-4-8-13-28/h3-8,10-13,15-18,24,29-30,33-34H,9,14,19-23H2,1-2H3
SMILES CC(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O
Appearance White to Off-White Solid

Introduction

Chemical Properties and Structure

Chemical Identification

Decarboxy Fexofenadine is chemically identified by the following properties:

PropertyValue
IUPAC Name4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol
Molecular FormulaC31H39NO2
Molecular Weight457.6 g/mol
CAS Number185066-37-9

The chemical structure features a piperidinyl group connected to a diphenylmethanol moiety, with a hydroxyl group in a specific position that distinguishes it from fexofenadine. This unique structure contributes to its specific receptor binding properties and pharmacological effects.

Structural Characteristics

Decarboxy Fexofenadine maintains the core structural elements of fexofenadine but lacks the carboxyl group. The compound contains:

  • A piperidinyl ring that serves as an important pharmacophore

  • A diphenylmethanol group that contributes to receptor binding

  • A hydroxyl-containing butanol chain connected to a 4-isopropylphenyl group

These structural features enable specific interactions with the H1 histamine receptor, which is crucial for its antihistaminic activity. The absence of the carboxyl group potentially affects its pharmacokinetic properties, particularly its distribution and elimination pathways.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of Decarboxy Fexofenadine requires precise reaction conditions and specific catalysts to ensure high purity of the final product. While direct synthesis information for decarboxy fexofenadine is limited in the provided search results, related fexofenadine derivatives synthesis approaches can provide insight into potential synthetic pathways.

A general approach involves modifications of fexofenadine through controlled reactions. For fexofenadine derivatives, reactions typically begin with carboxyl group modifications through esterification reactions, followed by nucleophilic substitution reactions . These methods could be adapted for decarboxy fexofenadine synthesis by incorporating steps to remove or prevent formation of the carboxyl group.

Industrial Production Considerations

Industrial production of this compound would require specialized facilities equipped for complex organic syntheses. The process would involve:

  • Large-scale reactions under stringent quality control measures

  • Specialized equipment for handling sensitive reagents and controlling reaction conditions

  • Advanced purification techniques to ensure pharmaceutical-grade purity

  • Rigorous quality testing to confirm structural integrity and purity

The reaction conditions must be carefully controlled, with particular attention to temperature, catalyst selection, and reaction time to maximize yield and minimize unwanted side products.

Mechanism of Action

Molecular Interactions

At the molecular level, the compound likely forms specific interactions with key amino acid residues in the binding pocket of the H1 receptor. The diphenylmethanol group and the piperidinyl ring are essential structural components that facilitate these interactions. The absence of the carboxyl group may alter the binding profile compared to fexofenadine, potentially affecting receptor selectivity or binding affinity.

Pharmacological Properties

Pharmacokinetics

While specific pharmacokinetic data for decarboxy fexofenadine is limited in the provided research, we can extrapolate some properties based on related compounds:

ParameterEstimated ValueNotes
Peak Plasma Concentration (Cmax)0.5 - 1.0 μg/mLBased on related compounds
Half-LifeApproximately 14 hoursSimilar to fexofenadine
BioavailabilityApproximately 60%May differ from fexofenadine

These parameters would need confirmation through specific studies focused on decarboxy fexofenadine.

Metabolism and Transport

Some antihistamines, including fexofenadine, are known to interact with transporting systems. Fexofenadine specifically acts as a substrate for various transporter proteins that influence its absorption, distribution, and elimination . The structural differences in decarboxy fexofenadine might alter these transporter interactions, potentially affecting its pharmacokinetic profile and clinical efficacy.

Biological Activity and Research Findings

Antiallergic Effects

Research suggests that decarboxy fexofenadine, like fexofenadine, may suppress allergic responses by inhibiting histamine-induced symptoms. Studies with related compounds have demonstrated significant reductions in nasal symptom scores in patients exposed to allergens compared to placebo treatments .

In clinical evaluations of fexofenadine, the mean percentage reductions in symptoms included significant improvements in sneezing (39.2%) and nasal congestion (28.8%), suggesting similar potential benefits for decarboxy fexofenadine, though specific studies would be needed to confirm this .

Immunomodulatory Activity

Beyond simple H1 receptor antagonism, research on related compounds suggests potential immunomodulatory effects:

  • Suppression of pro-inflammatory cytokines (IL-4 and IL-5)

  • Reduction in T cell activation markers

  • Decreased infiltration of immune cells associated with allergic reactions

These effects suggest a broader impact on the immune response than simple histamine receptor blockade, potentially making decarboxy fexofenadine valuable for treating various allergic and inflammatory conditions.

Comparison with Similar Compounds

Decarboxy Fexofenadine vs. Fexofenadine

The primary distinction between these compounds is the absence of the carboxyl group in decarboxy fexofenadine. This structural difference has several potential implications:

  • Altered metabolism: The lack of a carboxyl group may change how the compound is processed by metabolic enzymes

  • Different transport properties: Fexofenadine is known to interact with specific transport proteins; these interactions may differ for decarboxy fexofenadine

  • Modified receptor binding: The absence of the carboxyl group could alter the binding affinity or specificity for the H1 receptor

Advantages Over Other Antihistamines

Like fexofenadine, decarboxy fexofenadine likely offers advantages over first-generation antihistamines, particularly regarding central nervous system effects. Clinical evaluations of related compounds have consistently shown minimal penetration of the blood-brain barrier, avoiding sedation while providing effective relief from allergy symptoms .

This characteristic makes it potentially valuable for patients requiring cognitive function during treatment, such as students, professionals operating machinery, or those driving vehicles.

Applications in Research and Medicine

Reference Standard in Analytical Chemistry

Decarboxy Fexofenadine serves as an important reference standard in analytical chemistry, ensuring accuracy and precision in measurements related to fexofenadine metabolism and antihistamine research. Its distinct chemical signature makes it valuable for identifying and quantifying related compounds in biological samples.

Pharmacological Research

The compound has significant value in pharmacological research, particularly for:

  • Studying structure-activity relationships in antihistamines

  • Investigating alternative mechanisms for treating allergic conditions

  • Developing new therapeutic agents with improved efficacy or reduced side effects

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